molecular formula C34H34N4O3S B12046976 N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477313-50-1

N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12046976
CAS No.: 477313-50-1
M. Wt: 578.7 g/mol
InChI Key: UIDPCFWZQHVNGK-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the coupling of the benzyloxyphenyl and acetamide moieties. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under certain conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the benzyloxy group can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

CAS No.

477313-50-1

Molecular Formula

C34H34N4O3S

Molecular Weight

578.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C34H34N4O3S/c1-34(2,3)26-12-10-25(11-13-26)32-36-37-33(38(32)28-16-20-29(40-4)21-17-28)42-23-31(39)35-27-14-18-30(19-15-27)41-22-24-8-6-5-7-9-24/h5-21H,22-23H2,1-4H3,(H,35,39)

InChI Key

UIDPCFWZQHVNGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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